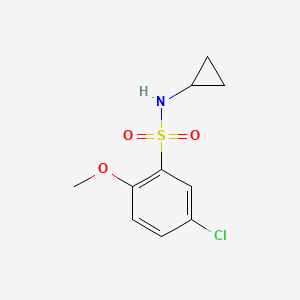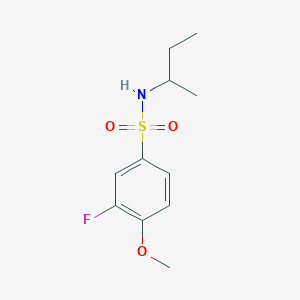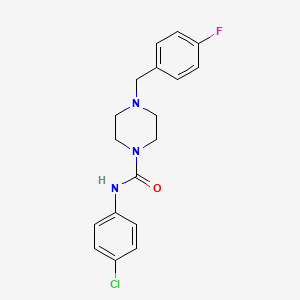![molecular formula C28H24ClNO5 B5370441 4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5370441.png)
4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate, also known as C-1311, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. C-1311 belongs to a class of compounds known as vinca alkaloids, which have been shown to possess potent anticancer properties.
Applications De Recherche Scientifique
4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate has been the subject of numerous scientific studies due to its potential applications in cancer treatment. In vitro studies have shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of 4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate involves its ability to bind to tubulin, a protein that plays a critical role in cell division. By binding to tubulin, this compound disrupts the formation of microtubules, which are essential for proper cell division. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. In addition to its antiproliferative and pro-apoptotic effects, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Furthermore, this compound has been shown to enhance the immune response, which may help to prevent cancer recurrence.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate in laboratory experiments is its potent anticancer activity. This makes it an ideal compound for testing in vitro and in vivo models of cancer. However, one limitation of using this compound is its potential toxicity. Like other vinca alkaloids, this compound can cause side effects such as neurotoxicity and bone marrow suppression.
Orientations Futures
There are several areas of future research that could be explored with regards to 4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other anticancer agents, which may enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify biomarkers that can predict its response in cancer patients.
Méthodes De Synthèse
The synthesis of 4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate involves several steps, starting with the reaction between 2,6-dimethoxyphenol and 4-chlorobenzyl bromide to form 4-chlorobenzyl-2,6-dimethoxyphenyl ether. This intermediate product is then reacted with 8-quinolinylmagnesium bromide, followed by the addition of acetic anhydride to form the final product, this compound.
Propriétés
IUPAC Name |
[4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClNO5/c1-18(31)35-28-25(32-2)15-20(16-26(28)33-3)9-13-23-14-10-21-5-4-6-24(27(21)30-23)34-17-19-7-11-22(29)12-8-19/h4-16H,17H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZVFQMDGHLKSM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5370360.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)
![4-(4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5370381.png)


![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5370418.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5370433.png)


![methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370452.png)